![molecular formula C18H32N2O B2899023 1-[(adamantan-1-yl)methyl]-3-hexylurea CAS No. 684225-46-5](/img/structure/B2899023.png)
1-[(adamantan-1-yl)methyl]-3-hexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(adamantan-1-yl)methyl]-3-hexylurea is a compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical and rigid hydrocarbon, known for its unique structural properties and stability. The incorporation of adamantane into various chemical structures often enhances their physical and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[(adamantan-1-yl)methyl]-3-hexylurea typically involves the reaction of 1-adamantylmethylamine with hexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
Starting Materials: 1-adamantylmethylamine and hexyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Catalysts: In some cases, a catalyst such as triethylamine may be used to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
1-[(adamantan-1-yl)methyl]-3-hexylurea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of adamantane ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the compound.
Substitution: The urea group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the urea moiety.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(adamantan-1-yl)methyl]-3-hexylurea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives, which are valuable in materials science and polymer chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and as a probe in biochemical assays.
Medicine: Adamantane derivatives are known for their antiviral and antimicrobial properties
Industry: The compound can be used in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of 1-[(adamantan-1-yl)methyl]-3-hexylurea depends on its specific application. In biological systems, adamantane derivatives often interact with cellular membranes and proteins, altering their function. The rigid structure of adamantane can disrupt lipid bilayers, leading to changes in membrane permeability and fluidity. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-[(adamantan-1-yl)methyl]-3-hexylurea can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral properties, particularly against influenza A virus.
Rimantadine: Another antiviral compound with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.
Adapalene: A retinoid used in the treatment of acne, known for its anti-inflammatory properties.
The uniqueness of this compound lies in its specific urea functional group and hexyl chain, which may confer distinct physical and chemical properties compared to other adamantane derivatives
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-hexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O/c1-2-3-4-5-6-19-17(21)20-13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16H,2-13H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVZLCGZSDNSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)NCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2898941.png)
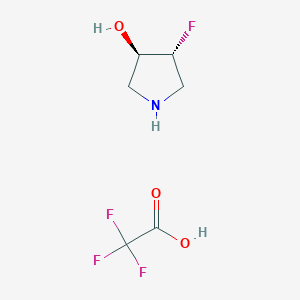
![[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2898946.png)
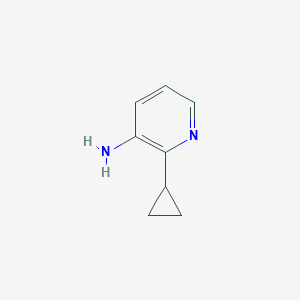
![benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione](/img/new.no-structure.jpg)
![4-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2898950.png)
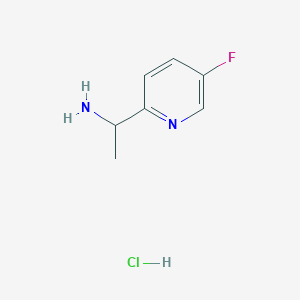
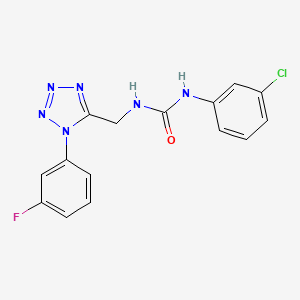
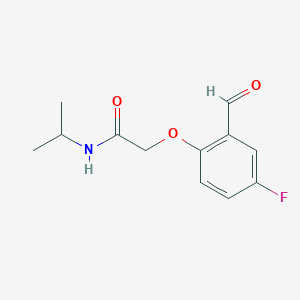
![{[(1r,3r)-3-methoxycyclobutyl]methyl}urea](/img/structure/B2898958.png)
![N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2898959.png)
![1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2898962.png)
